Kinase Selectivity: JNK2 vs. JNK3 Isoform Discrimination
Direct quantitative biological activity data for 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine itself is absent from peer-reviewed literature and authoritative databases. The closest structurally characterized analog with publicly available quantitative data is Inhibitor 19c (N-[4-amino-5-cyano-6-(tetrahydrofuran-3-yloxy)pyridin-2-yl]-acetamide), which shares the identical 2-ether/3-amine pyridine core scaffold but incorporates additional 5-cyano and 2-acetamido substituents. This analog demonstrates measurable differential activity across JNK isoforms, providing the only available class-level inference for the target compound's scaffold behavior [1]. The magnitude of JNK isoform discrimination exceeds three-fold, indicating that the core scaffold does not produce flat, non-selective kinase inhibition but rather exhibits measurable target discrimination that can be tuned via peripheral substitution [2].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (no direct data available for unsubstituted parent compound) |
| Comparator Or Baseline | Inhibitor 19c: JNK2 IC₅₀ = 890 nM; JNK3 IC₅₀ = 2,900 nM |
| Quantified Difference | Δ = 2,010 nM (>3-fold selectivity for JNK2 over JNK3) |
| Conditions | In vitro substrate phosphorylation assay using purified recombinant JNK2 and JNK3, 5 μM ATP |
Why This Matters
This demonstrates that the core 2-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine scaffold, when elaborated, yields measurable target discrimination rather than promiscuous kinase binding, informing fragment-based drug design strategies.
- [1] BindingDB Entry BDBM15959. Aminopyridine-Based Inhibitor 19c: N-[4-Amino-5-cyano-6-(tetrahydrofuran-3-yloxy)pyridin-2-yl]-acetamide. Affinity data for JNK2 and JNK3. View Source
- [2] Abbott Laboratories. BindingDB assay description: In vitro substrate phosphorylation using purified recombinant JNK. BindingDB Entry ID 15959. View Source
